molecular formula C18H16BrNO4 B3692812 Methyl 4-[[4-(4-bromophenyl)-4-oxobutanoyl]amino]benzoate

Methyl 4-[[4-(4-bromophenyl)-4-oxobutanoyl]amino]benzoate

Cat. No.: B3692812
M. Wt: 390.2 g/mol
InChI Key: YWEGXOMVPDZBFX-UHFFFAOYSA-N
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Description

Methyl 4-[[4-(4-bromophenyl)-4-oxobutanoyl]amino]benzoate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromophenyl group and a benzoate ester, making it a valuable intermediate in organic synthesis and polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(4-bromophenyl)-4-oxobutanoyl]amino]benzoate typically involves the reaction of methyl 4-bromobenzoate with 4-(4-bromophenyl)-4-oxobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(4-bromophenyl)-4-oxobutanoyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[[4-(4-bromophenyl)-4-oxobutanoyl]amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(4-bromophenyl)-4-oxobutanoyl]amino]benzoate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonyl groups can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)benzoate: Shares the bromophenyl and benzoate ester groups but lacks the oxobutanoyl moiety.

    Methyl 4-(4-bromophenoxy)benzoate: Contains a bromophenoxy group instead of a bromophenyl group.

    Methyl 4-(bromomethyl)benzoate: Features a bromomethyl group instead of a bromophenyl group.

Uniqueness

The presence of both bromophenyl and oxobutanoyl groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

methyl 4-[[4-(4-bromophenyl)-4-oxobutanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4/c1-24-18(23)13-4-8-15(9-5-13)20-17(22)11-10-16(21)12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEGXOMVPDZBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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